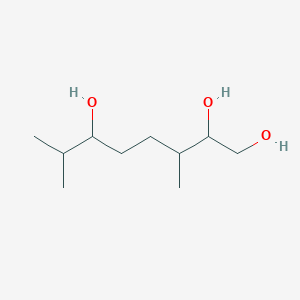
9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-: is an organic compound with the molecular formula C17H18O. It is a derivative of fluorenone, characterized by the presence of a tert-butyl group at the 2-position. This compound is known for its bright yellow color and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- typically involves the following steps:
Starting Material: The synthesis begins with fluorenone, which is commercially available or can be synthesized by the oxidation of fluorene.
Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 2-position of fluorenone through a Friedel-Crafts alkylation reaction. This reaction involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the alkylation process.
Industrial Production Methods
Industrial production of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalyst Recovery: Efficient recovery and recycling of the Lewis acid catalyst to minimize waste and reduce costs.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Oxidation: 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols.
科学的研究の応用
9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
Fluorenone: The parent compound without the tert-butyl group.
9H-Fluoren-9-one, 2,7-bis(1,1-dimethylethyl)-: A derivative with two tert-butyl groups.
9-Oxo-9H-fluorene: Another derivative with different substituents.
Uniqueness
The presence of the tert-butyl group at the 2-position in 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- imparts unique chemical and physical properties, such as increased steric hindrance and altered electronic distribution. These properties can influence its reactivity and interactions with other molecules, making it distinct from other fluorenone derivatives.
特性
CAS番号 |
58775-11-4 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC名 |
2-tert-butylfluoren-9-one |
InChI |
InChI=1S/C17H16O/c1-17(2,3)11-8-9-13-12-6-4-5-7-14(12)16(18)15(13)10-11/h4-10H,1-3H3 |
InChIキー |
BQDZXVFRUZZRPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


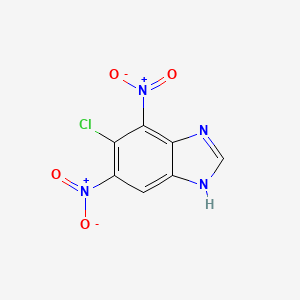
![2,2'-[(2,5-Dimethylphenyl)imino]diethanol](/img/structure/B13994883.png)
![2,7-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B13994884.png)
![4-(3-Methoxy-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde](/img/structure/B13994906.png)
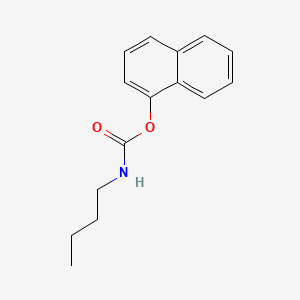
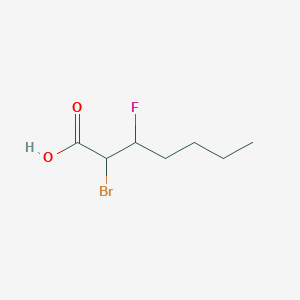
![4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride](/img/structure/B13994912.png)
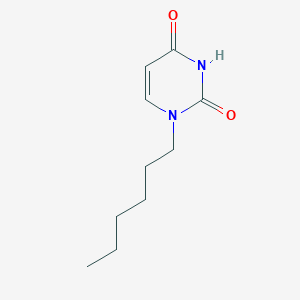
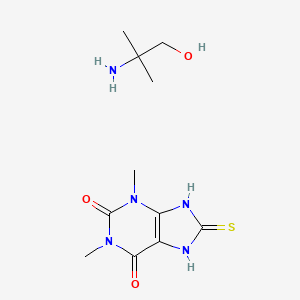
![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)


![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)
